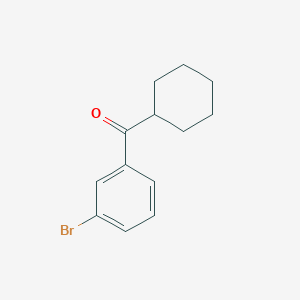

3-Bromophenyl cyclohexyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

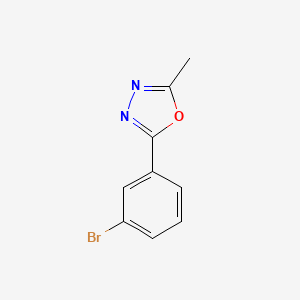

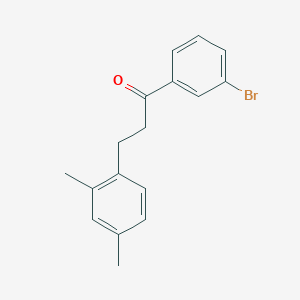

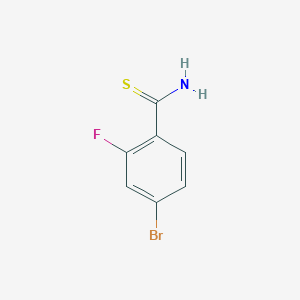

3-Bromophenyl cyclohexyl ketone (3-BPCHK) is a chemical compound derived from the cyclohexyl ketone family. It is a cyclic ketone compound that has a bromine atom attached to the phenyl ring. It is a colorless, crystalline solid with a melting point of approximately 50°C and a boiling point of approximately 150°C. 3-BPCHK is used in a variety of scientific applications, such as synthesis, research, and lab experiments.

Aplicaciones Científicas De Investigación

Liquid Crystalline Derivatives

3-Bromophenyl cyclohexyl ketone serves as a precursor in synthesizing liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives are obtained through the chemical transformation of 3,6-disubstituted cyclohex-2-enones, which are synthesized from the condensation of 2-bromoethyl ketones with specific esters. Such liquid crystalline materials have potential applications in display technologies and other areas requiring controlled alignment of molecules (Bezborodov, Lapanik, & Sasnouski, 2002).

Photochemical Reactions

Cyclohexyl phenyl ketone, closely related to this compound, undergoes photochemical reactions that lead to various photoproducts. Research in this area explores how chiral liquid crystals can influence the stereochemistry of such reactions, potentially leading to new methodologies in photochemistry and the synthesis of enantioselective compounds (Yang et al., 2013).

Fluorescent Derivatives

The reaction of ortho-bromophenyl sec-alkyl/sec-alkenyl ketones with sodium azide, in the presence of copper salts, produces pseudo-indoxyl derivatives via sequential SNAr and Smalley cyclization. Some of these derivatives exhibit intriguing fluorescent properties, which could be useful in materials science and sensor development (Goriya & Ramana, 2013).

Hydrogenation Reactions

This compound could theoretically participate in hydrogenation reactions similar to other α,β-unsaturated ketones. These reactions, catalyzed by aluminum halides, convert unsaturated ketones to saturated ones, which are valuable in various synthetic applications (Koltunov, Repinskaya, & Borodkin, 2001).

Photopolymerization and 3D Printing

Ketone derivatives, including those related to this compound, have been explored as photoinitiators for radical and cationic photopolymerizations. This application is particularly relevant for 3D printing technologies, where such compounds could initiate polymerization under visible light, enabling new materials and methods in additive manufacturing (Xu et al., 2020).

Propiedades

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGMCJWVYXIIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642593 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-06-7 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)